d-Desthiobiotin
Overview
Description
Mechanism of Action
Target of Action
d-Desthiobiotin, also known as (+)-Dethiobiotin, dethiobiotin, Dethiobiotin, or d-Dethiobiotin, primarily targets Strep•Tag II proteins . These proteins are bound to the biotin-binding site of Strep•Tactin resins . Strep•Tag II proteins are a part of the Strep-tag system, a widely used method for affinity purification of recombinant proteins.
Mode of Action
This compound interacts with its targets by binding to the biotin-binding proteins, albeit less strongly than biotin . This property allows it to dislocate biotin from these proteins . It is used to gently elute Strep•Tag II proteins from the biotin-binding site of Strep•Tactin resins .
Biochemical Pathways
This compound is a primary precursor of biotin . The last enzymatic reaction in the biotin biosynthetic pathway converts desthiobiotin to biotin via the enzyme biotin synthase (BioB) . This conversion allows bacteria that retain the bioB gene to overcome biotin auxotrophy when desthiobiotin is available .
Pharmacokinetics
It is known that this compound is offered as a lyophilized powder for preparation of elution buffer , suggesting that it can be solubilized and used in various biochemical applications.
Result of Action
The primary result of this compound’s action is the elution of Strep•Tag II proteins from the biotin-binding site of Strep•Tactin resins . This allows for the purification of these proteins in biochemical research applications .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been detected at concentrations similar to biotin in seawater , suggesting that it can function effectively in marine environments. Moreover, the storage temperature for this compound is recommended to be 2-8°C , indicating that its stability and efficacy can be affected by temperature.
Biochemical Analysis
Biochemical Properties
Dethiobiotin plays a significant role in biochemical reactions, particularly in the formation of the ureido ring from 7,8-diaminopelargonic acid (DAPA) and carbon dioxide in the presence of ATP and divalent metal ions . This reaction is catalyzed by the enzyme dethiobiotin synthetase. Dethiobiotin interacts with various enzymes and proteins, including dethiobiotin synthetase and diaminopelargonic acid aminotransferase, which catalyze the penultimate and antepenultimate steps of biotin synthesis, respectively . These interactions are crucial for the efficient synthesis of biotin and the proper functioning of metabolic pathways.
Cellular Effects
Dethiobiotin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the regulation of gene expression through mechanisms such as histone biotinylation . This modification can impact the transcription of genes involved in metabolic processes, thereby influencing cellular function. Additionally, dethiobiotin’s role in biotin synthesis affects the activity of biotin-dependent enzymes, which are essential for maintaining cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, dethiobiotin exerts its effects through binding interactions with specific enzymes and proteins. The enzyme dethiobiotin synthetase catalyzes the ATP-dependent insertion of carbon dioxide between the nitrogen atoms of 7,8-diaminopelargonic acid to form the ureido ring of dethiobiotin . This reaction is a critical step in the biotin biosynthesis pathway. Dethiobiotin also interacts with diaminopelargonic acid aminotransferase, facilitating the transfer of intermediates between active sites and ensuring the efficient progression of the biosynthesis pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dethiobiotin can change over time due to factors such as stability and degradation. Studies have shown that dethiobiotin is relatively stable under controlled conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of metal ions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with dethiobiotin playing a role in maintaining metabolic homeostasis and supporting cellular growth and development.
Dosage Effects in Animal Models
The effects of dethiobiotin vary with different dosages in animal models. At optimal doses, dethiobiotin supports normal metabolic function and growth. At high doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular function . Threshold effects have been observed, indicating that there is a specific range of dosages within which dethiobiotin is beneficial, while exceeding this range can result in negative outcomes.
Metabolic Pathways
Dethiobiotin is involved in the biotin biosynthesis pathway, interacting with enzymes such as dethiobiotin synthetase and diaminopelargonic acid aminotransferase . These enzymes facilitate the conversion of 7,8-diaminopelargonic acid to dethiobiotin and subsequently to biotin. The presence of dethiobiotin influences metabolic flux and metabolite levels, ensuring the efficient synthesis of biotin and the proper functioning of biotin-dependent enzymes.
Transport and Distribution
Within cells and tissues, dethiobiotin is transported and distributed through interactions with specific transporters and binding proteins . These interactions help regulate the localization and accumulation of dethiobiotin, ensuring its availability for biotin synthesis and other metabolic processes. The transport and distribution of dethiobiotin are essential for maintaining cellular homeostasis and supporting metabolic function.
Subcellular Localization
Dethiobiotin is localized within specific subcellular compartments, including mitochondria, where it plays a role in biotin synthesis . Targeting signals and post-translational modifications direct dethiobiotin to these compartments, ensuring its proper function and activity. The subcellular localization of dethiobiotin is crucial for its role in metabolic processes and the efficient synthesis of biotin.
Preparation Methods
Synthetic Routes and Reaction Conditions
d-Desthiobiotin can be synthesized through various chemical routes. One common method involves the cyclization of 6-aminohexanoic acid with methyl isocyanate, followed by oxidation to form the imidazolidine ring . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical synthesis techniques. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity. The compound is often supplied as a lyophilized powder for ease of use in various applications .
Chemical Reactions Analysis
Types of Reactions
d-Desthiobiotin undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the imidazolidine ring is targeted.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride.
Nucleophiles: Including amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of biotin, while nucleophilic substitution can yield various imidazolidine derivatives .
Scientific Research Applications
d-Desthiobiotin has a wide range of applications in scientific research:
Chemistry: Used in affinity chromatography to purify proteins tagged with streptavidin or avidin.
Biology: Employed in protein labeling, detection, and isolation.
Medicine: Utilized in diagnostic assays and therapeutic research to study protein interactions and functions.
Industry: Applied in the production of biotinylated products and in the purification of recombinant proteins.
Comparison with Similar Compounds
Similar Compounds
Biotin: A sulfur-containing analog with higher binding affinity to biotin-binding proteins.
Biocytin: A biotin derivative used in cell labeling and detection.
DSB-X Biotin: A derivative with moderate affinity for avidins, used for transient immobilization.
Uniqueness
d-Desthiobiotin is unique due to its lower binding affinity, which allows for reversible binding and gentle elution of proteins. This makes it particularly useful in applications where harsh conditions are undesirable .
Properties
IUPAC Name |
6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTOLBMXDDTRRT-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876136 | |
Record name | Desthiobiotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50876136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dethiobiotin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47193703 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
533-48-2, 636-20-4 | |
Record name | Desthiobiotin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desthiobiotin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desthiobiotin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dethiobiotin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03775 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Desthiobiotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50876136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4R-cis)-5-methyl-2-oxoimidazolidine-4-hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESTHIOBIOTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71U5JB52KS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DESTHIOBIOTIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64P0B487B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dethiobiotin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
157 °C | |
Record name | Dethiobiotin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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